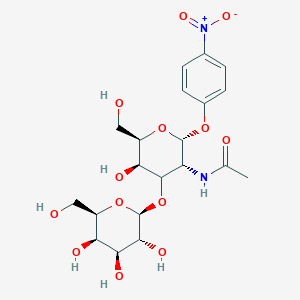

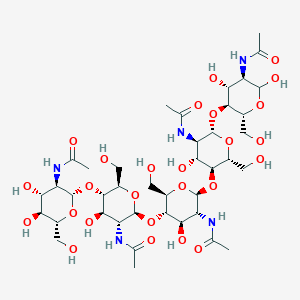

N,N',N'',N''',N''''-Pentaacetylchitopentaose

Vue d'ensemble

Description

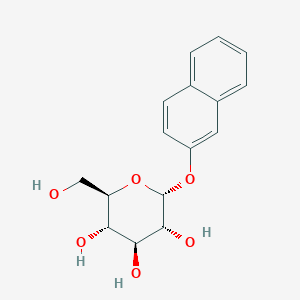

N,N',N'',N''',N''''-Pentaacetylchitopentaose (PACP) is a five-branched polysaccharide composed of five N-acetylglucosamine (GlcNAc) residues linked by β-1-4 linkages. It is a member of the chitin family and is found in many species of bacteria, fungi, and protozoa. PACP has been studied for its potential applications in various scientific fields, such as biochemistry, physiology, and medicine. In

Applications De Recherche Scientifique

Biologie végétale et nodulation racinaire

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose: joue un rôle crucial dans le processus de nodulation racinaire, en particulier chez les plantes légumineuses. Ce composé est impliqué dans l'interaction entre les racines des plantes et les bactéries Rhizobium, qui est essentielle pour la conversion de l'azote atmosphérique en ammoniac . Le composé se lie aux lectines des racines des plantes, favorisant la division cellulaire dans le cortex racinaire, une étape essentielle dans la formation des nodosités.

Inhibition de la production d'oxyde nitrique

Dans le domaine de l'immunologie, N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose a été trouvé pour inhiber la production d'oxyde nitrique dans les macrophages RAW 264.7 activés par le LPS . Cela suggère des applications potentielles dans le contrôle des réponses inflammatoires et l'étude des voies impliquées dans les réactions immunitaires.

Imagerie biologique

Les composés chélatants, y compris ceux liés à N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose, ont été appliqués en imagerie biologique. Ces composés peuvent être utilisés pour améliorer la visualisation des processus et des structures biologiques au niveau moléculaire, fournissant des informations précieuses sur les fonctions cellulaires .

Diodes électroluminescentes organiques (OLED)

Les dérivés organoborés de N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose ont été utilisés dans le développement des OLED. Ces composés contribuent à la création de matériaux émetteurs de lumière plus efficaces et durables, qui sont des composants clés dans la fabrication des technologies d'affichage et d'éclairage .

Polymères fonctionnels

En science des matériaux, les dérivés chélatants organoborés de N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose sont utilisés pour synthétiser des polymères fonctionnels. Ces polymères ont des applications diverses, allant de la création de nouveaux matériaux avec des propriétés mécaniques spécifiques au développement de matériaux sensibles ou intelligents .

Photocatalyseurs et dispositifs électroluminescents

Les dérivés du composé sont également importants dans la synthèse des photocatalyseurs et des dispositifs électroluminescents. Ces applications sont importantes dans les domaines des énergies renouvelables et des technologies environnementales durables, ainsi que dans le développement de nouvelles méthodes d'éclairage et d'affichage .

Mécanisme D'action

Target of Action

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose, also known as N-I,N-II,N-III,N-IV,N-V-PENTAACETYLCHITO-PENTAOSE, is a chito-oligosaccharide . Its primary targets are likely to be enzymes involved in the metabolism of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

The compound is involved in the process of root nodulation, a symbiotic relationship between leguminous plants and Rhizobium bacteria . It is produced by NodC, a chito-oligosaccharide synthase, and serves as a substrate for NodL, an O-acetyltransferase . The interaction between this compound and plant root lectins may promote cell division in the root cortex .

Biochemical Pathways

The biochemical pathways affected by N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose are related to the metabolism of chitin and the symbiotic relationship between leguminous plants and Rhizobium bacteria . The downstream effects include the conversion of atmospheric nitrogen into ammonia, which is crucial for plant growth .

Pharmacokinetics

Given its role in root nodulation, it is likely that the compound is absorbed and distributed in the plant root system .

Result of Action

The result of the action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is the promotion of root nodulation, leading to the conversion of atmospheric nitrogen into ammonia . This process enhances the growth and productivity of leguminous plants .

Action Environment

The action of N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose is influenced by environmental factors such as soil pH, temperature, and the presence of Rhizobium bacteria . These factors can affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose interacts with a variety of enzymes and proteins. It serves as a substrate for Rhizobium leguminosarum nodulation protein NodL . The interaction between this compound and these biomolecules is crucial for its function .

Cellular Effects

N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose has a profound impact on various types of cells and cellular processes. It has been found to inhibit nitric oxide production in LPS-activated RAW 264.7 macrophages . This suggests that it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N,N’,N’‘,N’‘’,N’‘’'-Pentaacetylchitopentaose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to plant root lectins, which may be important in promoting cell division in the root cortex .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTYILOGADPXRZ-RXDSZOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347756 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36467-68-2 | |

| Record name | Penta-N-acetylchitopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N,N′,N″,N′″,N″″-Pentaacetylchitopentaose (CO5) interact with Armillaria sp. 541 and what are the potential downstream effects?

A: The research paper demonstrates that CO5 specifically binds to a LysM domain-containing protein named Armillaria LysM domain recognition gene (aLDRG) in Armillaria sp. 541. [] This interaction was confirmed using a biolayer interferometry (BLI) assay. While the specific downstream effects are not fully elucidated in the paper, the authors suggest that aLDRG, with its ability to bind chitin oligosaccharides like CO5, plays a crucial role in the recognition process between the fungus and its host during the formation of symbiotic relationships. [] This recognition, mediated by the binding of aLDRG to chitin components, is likely crucial for the development of the symbiotic structures (rhizomorphs) observed in Armillaria sp. 541.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

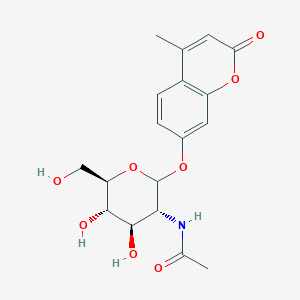

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)